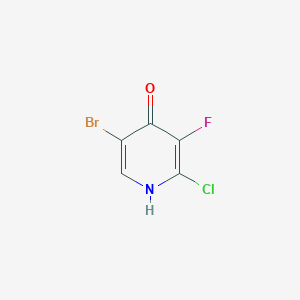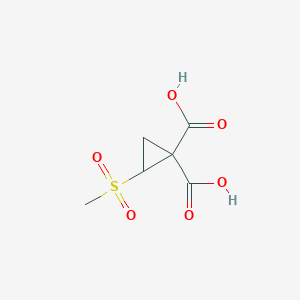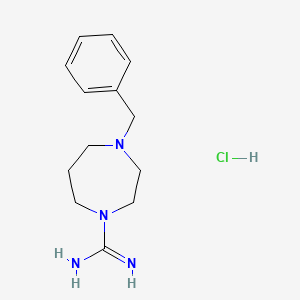
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride
Overview
Description
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride (4-BDC-HCl) is a compound that has recently gained attention due to its potential applications in a variety of scientific fields. 4-BDC-HCl is an organic compound that has been used in the synthesis of other compounds and has demonstrated a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivative Formation
- 4-Benzyl-1,4-diazepane derivatives can be synthesized using microwave irradiation, as demonstrated by Wlodarczyk et al. (2007). This method leads to rapid synthesis in good yields and provides a base for creating various 1,4-diazepane derivatives, including 1,4-diazepan-5-ones and 1,4-diazepanes (Wlodarczyk et al., 2007).
Biological Activity and Therapeutic Potential
- Fanter et al. (2017) explored 1,4-diazepanes with various substituents for their potential as σ1 receptor ligands. These compounds showed promise in enhancing cognition and indicated σ1 agonistic activity, with minimal toxic or behavioral effects in tests (Fanter et al., 2017).
Chemical Reactions and Applications
- A study by Banfi et al. (2007) demonstrated the use of a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution, offering a concise method to synthesize diazepane systems (Banfi et al., 2007).
- Gomi et al. (2012) established a practical synthesis of a 1,4-diazepane derivative, highlighting its utility in the production of Rho–kinase inhibitors (Gomi et al., 2012).
Medicinal Chemistry and Drug Development
- Research by Maruoka et al. (2007) involved the development of 6-benzyl substituted 1,4-diazepane derivatives as human chymase inhibitors, indicating potential applications in treating chronic dermatitis (Maruoka et al., 2007).
Molecular Interactions and Mechanisms
- Casalone et al. (2020) investigated 1-benzyl-1,4-diazepane as an efflux pump inhibitor in Escherichia coli, demonstrating its ability to decrease antibiotic resistance by affecting efflux pumps (Casalone et al., 2020).
properties
IUPAC Name |
4-benzyl-1,4-diazepane-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4.ClH/c14-13(15)17-8-4-7-16(9-10-17)11-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-11H2,(H3,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBXYAFVUWHPSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=N)N)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,4-diazepane-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



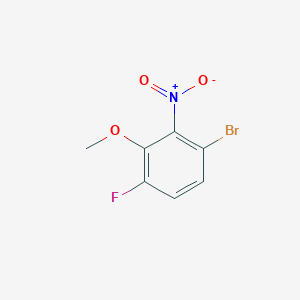
![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)


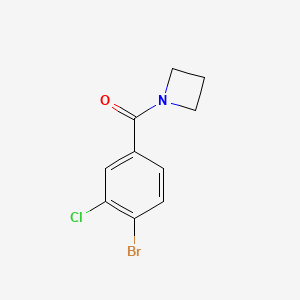
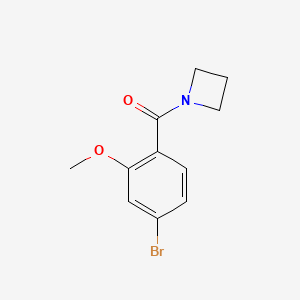
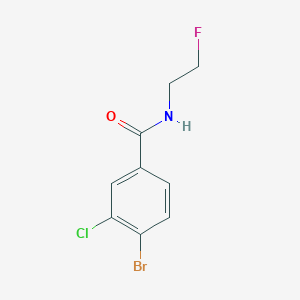
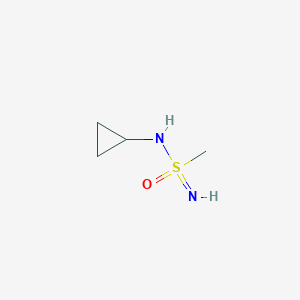
![1-[(4-Bromophenyl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1383933.png)
![6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1383936.png)
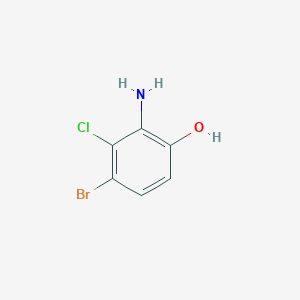
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)
